3-(5-Chloro-1,3-benzoxazol-2-yl)aniline
Overview
Description
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol . This compound is a derivative of benzoxazole, a heterocyclic aromatic organic compound. Benzoxazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Mechanism of Action
Target of Action
It has been associated with theOrexin Receptor in the context of a related compound . Orexin receptors are involved in regulating sleep-wake cycles and feeding behavior.
Mode of Action
If it indeed targets the Orexin Receptor like its related compound, it may act as an antagonist, blocking the receptor and inhibiting its function .
Pharmacokinetics
A related compound showed good potency and improved pharmacokinetics in preclinical studies .
Result of Action
Some benzoxazole derivatives have shown antifungal activity , and cytotoxic effects on cancer cells .
Biochemical Analysis
Biochemical Properties
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic activities . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of various proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction . For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that are readily excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution pattern of this compound can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit certain cellular processes.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function . It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing metabolic pathways and cellular energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with 5-chloro-2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . The general reaction scheme is as follows:
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Formation of Benzoxazole Ring:
- Reactants: 2-aminophenol and 5-chloro-2-nitrobenzaldehyde
- Conditions: Acidic medium, reflux
- Product: 5-chloro-2-nitrobenzoxazole
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Reduction of Nitro Group:
- Reactants: 5-chloro-2-nitrobenzoxazole
- Conditions: Hydrogen gas, palladium catalyst
- Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:
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Substitution Reactions:
- The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under basic conditions.
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Oxidation Reactions:
- The aniline group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
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Reduction Reactions:
- The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases.
Oxidation Reactions: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction Reactions: Hydrogen gas (H2), palladium catalyst (Pd/C).
Major Products Formed
Substitution Reactions: Various substituted benzoxazole derivatives.
Oxidation Reactions: Nitroso or nitro derivatives of benzoxazole.
Reduction Reactions: Amino derivatives of benzoxazole.
Scientific Research Applications
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:
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Medicinal Chemistry:
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Material Science:
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Biological Research:
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Industrial Applications:
Comparison with Similar Compounds
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives such as:
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2-Aminobenzoxazole:
- Lacks the chloro substituent, leading to different chemical reactivity and biological activity.
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5-Methylbenzoxazole:
- Contains a methyl group instead of a chloro group, resulting in altered electronic properties and applications.
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5-Nitrobenzoxazole:
- Contains a nitro group, which significantly changes its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWFTMFERGNVLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282010 | |
Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-77-6 | |
Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293737-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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